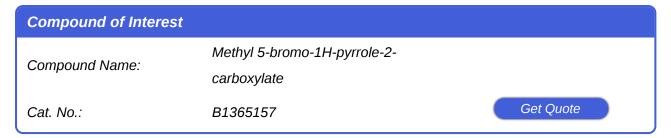


Spectroscopic Profile of Methyl 5-bromo-1Hpyrrole-2-carboxylate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **Methyl 5-bromo-1H-pyrrole-2-carboxylate**. The information presented herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings, particularly in the field of medicinal chemistry and drug discovery. This document details expected spectroscopic data based on available information and analysis of analogous compounds, outlines experimental protocols for data acquisition, and provides visual representations of experimental workflows and data interpretation logic.

Spectroscopic Data Presentation

The following tables summarize the expected and reported quantitative spectroscopic data for **Methyl 5-bromo-1H-pyrrole-2-carboxylate**. Due to the limited availability of public experimental spectra for the title compound, data for the closely related analogue, Methyl 1H-pyrrole-2-carboxylate, is also presented for comparative purposes. This allows for a more informed interpretation of the expected spectral features.

Table 1: Nuclear Magnetic Resonance (NMR) Data



Nucleus	Expected Chemical Shift (δ) for Methyl 5- bromo-1H-pyrrole-2- carboxylate (ppm)	Reported Chemical Shift (δ) for Methyl 1H-pyrrole-2- carboxylate (ppm)	Expected Multiplicity & Coupling Constants (J)
¹H NMR			
NH	~9.0 - 10.0	~9.3	Broad singlet (br s)
H-3	~6.8 - 7.0	~6.9	Doublet of doublets (dd), $J \approx 4.0$, 1.5 Hz
H-4	~6.1 - 6.3	~6.2	Doublet of doublets (dd), $J \approx 4.0$, 2.5 Hz
OCH₃	~3.8	~3.8	Singlet (s)
¹³ C NMR			
C=O	~160	161.5	_
C-2	~122	122.8	_
C-5	~98	110.1	_
C-3	~115	115.8	_
C-4	~110	109.4	_
OCH₃	~52	51.5	

Note: Expected chemical shifts for **Methyl 5-bromo-1H-pyrrole-2-carboxylate** are estimated based on the substitution effects of bromine on the pyrrole ring.

Table 2: Infrared (IR) Spectroscopy Data



Functional Group	Expected Absorption Range (cm ⁻¹) for Methyl 5-bromo-1H- pyrrole-2- carboxylate	Reported Absorption Peaks (cm ⁻¹) for Methyl 1H-pyrrole-2- carboxylate	Vibrational Mode
N-H	3300 - 3500 (broad)	~3430	Stretching
C-H (aromatic)	3100 - 3200	~3130	Stretching
C=O (ester)	1680 - 1710	~1700	Stretching
C=C (aromatic)	1450 - 1600	Multiple peaks	Stretching
C-N	1250 - 1350	~1300	Stretching
C-O (ester)	1100 - 1300	~1250, ~1150	Stretching
C-Br	500 - 600	Not applicable	Stretching

Table 3: Mass Spectrometry (MS) Data

Parameter	Reported/Expected Value for Methyl 5-bromo-1H-pyrrole- 2-carboxylate	Reported Value for Methyl 1H-pyrrole-2-carboxylate
Molecular Formula	C ₆ H ₆ BrNO ₂	C ₆ H ₇ NO ₂
Molecular Weight	204.02 g/mol	125.13 g/mol
Exact Mass	202.9582 u	125.0477 u
[M+H]+ (LCMS)	206.0[1]	Not reported
Key Fragmentation lons (m/z)	Expected M ⁺ and M+2 peaks in ~1:1 ratio due to ⁷⁹ Br and ⁸¹ Br isotopes. Fragments corresponding to loss of •OCH ₃ and •COOCH ₃ .	125 (M+), 94, 66

Experimental Protocols



Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers to obtain high-quality and reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule by analyzing the chemical shifts, coupling constants, and integration of proton and carbon nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Weigh approximately 5-10 mg of **Methyl 5-bromo-1H-pyrrole-2-carboxylate**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₀) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

- Tune and shim the spectrometer to the sample.
- Acquire a standard one-dimensional ¹H NMR spectrum.
- Typical parameters:
 - Pulse sequence: zg30
 - Number of scans: 16-64
 - Relaxation delay: 1-2 seconds
 - Acquisition time: 2-4 seconds
- Process the data by applying Fourier transformation, phase correction, and baseline correction.



- Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
- Integrate the peaks and determine the coupling constants.

¹³C NMR Acquisition:

- Acquire a proton-decoupled ¹³C NMR spectrum.
- Typical parameters:
 - Pulse sequence: zgpg30
 - Number of scans: 1024 or more, depending on sample concentration.
 - Relaxation delay: 2 seconds
- Process the data similarly to the ¹H NMR spectrum.
- Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid Methyl 5-bromo-1H-pyrrole-2-carboxylate powder directly onto the ATR crystal.
- Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:



- Collect a background spectrum of the empty, clean ATR crystal.
- Collect the sample spectrum.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Typical parameters:

Spectral range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 16-32

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule and to study its fragmentation pattern for structural elucidation.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS).

GC-MS Protocol:

- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Chromatographic Separation:

Injector temperature: 250 °C

Carrier gas: Helium

- Column: A suitable capillary column (e.g., HP-5MS).
- Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold.



- Mass Spectrometry:
 - o Ionization mode: Electron Ionization (EI) at 70 eV.
 - Mass analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan range: m/z 40-500.

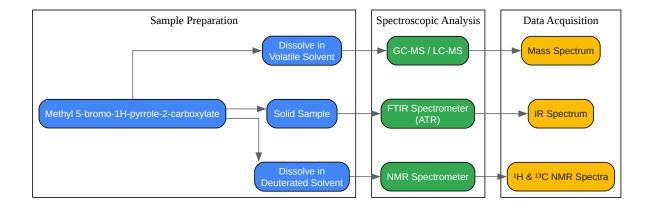
LC-MS Protocol:

- Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
- Chromatographic Separation:
 - Column: A C18 reverse-phase column.
 - Mobile phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid.
- Mass Spectrometry:
 - Ionization mode: Electrospray Ionization (ESI) in positive ion mode.
 - Mass analyzer: Quadrupole, TOF, or Orbitrap.
 - Scan range: m/z 100-1000.

Mandatory Visualizations

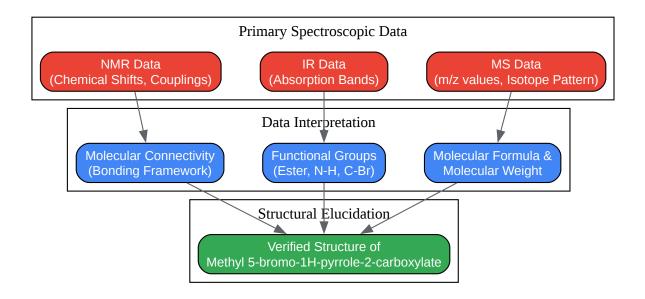
The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationships in data interpretation.





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A generalized workflow for the spectroscopic analysis of the target compound.



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Logical relationships in the interpretation of spectroscopic data for structure elucidation.

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References

- 1. 5-Bromo-1-methyl-1H-pyrrole-2-carboxylicacid(865186-82-9) 1H NMR [m.chemicalbook.com]
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